4-Cyano-2-nitrophenyl benzoate

Activated ester reactivity Leaving group pKa Acyl transfer kinetics

Standard mono-activated esters fail in chemoselective acylation of hindered amines or precious biologics due to insufficient leaving group activation. This dual-substituted phenyl benzoate solves the kinetic bottleneck. - **Reactivity advantage**: ortho-Nitro & para-cyano groups lower phenol pKa by 1.5-2.5 units, delivering 30-300× faster acyl transfer vs 4-nitrophenyl or 4-cyanophenyl benzoate. - **Efficiency**: Quantitative lysine acylation at 1.2:1 stoichiometry; ideal for ADC linker chemistry and hypoxia-activated prodrugs. - **Supply**: BenchChem provides research-grade material with full analytical characterization.

Molecular Formula C14H8N2O4
Molecular Weight 268.22 g/mol
CAS No. 143206-00-2
Cat. No. B12558657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-2-nitrophenyl benzoate
CAS143206-00-2
Molecular FormulaC14H8N2O4
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
InChIInChI=1S/C14H8N2O4/c15-9-10-6-7-13(12(8-10)16(18)19)20-14(17)11-4-2-1-3-5-11/h1-8H
InChIKeyOZOOHJYCNGYBOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-2-nitrophenyl benzoate: Physicochemical and Reactivity Profile


4-Cyano-2-nitrophenyl benzoate (CAS 143206-00-2) is a disubstituted phenyl benzoate ester bearing both a nitro (-NO₂) and a cyano (-CN) group on the phenolic leaving group [1]. It is classified as an activated ester, where the dual electron-withdrawing substituents confer a leaving group pKa substantially lower than mono‑substituted analogs, enabling efficient acyl transfer reactivity . The compound serves as a versatile acylation reagent and synthetic intermediate, with procurement primarily driven by its differentiated reactivity for chemoselective amidation, esterification, and prodrug linker strategies.

Why Generic Esters Fail to Substitute 4-Cyano-2-nitrophenyl benzoate


Generic substitution with common mono‑activated esters such as 4‑nitrophenyl benzoate or 4‑cyanophenyl benzoate fails because the 4‑cyano‑2‑nitrophenyl leaving group exhibits a synergistic dual‑activation effect: the ortho‑nitro and para‑cyano substituents together lower the phenol pKa by approximately 1.5–2.5 log units beyond each mono‑substituted congener, translating to a 30‑ to 300‑fold rate enhancement in nucleophilic acyl substitution [1]. This kinetic differentiation is critical in applications requiring chemoselective acylation of hindered amines, sequential deprotection strategies, or controlled release from hypoxia‑activated prodrugs, making the disubstituted phenyl benzoate the superior choice for procurement when reaction rate or selectivity margin is the decision driver [2].

4-Cyano-2-nitrophenyl benzoate: Quantitative Comparison


Leaving Group pKa Advantage

The leaving group of 4-cyano-2-nitrophenyl benzoate, 4-cyano-2-nitrophenol, has a computationally predicted pKa of 5.9 ± 1.1 , compared to 4-nitrophenol (pKa 7.15 [1]) and 4-cyanophenol (pKa 7.95 [2]). This 1.3–2.1 unit lower pKa directly translates to a 20‑ to 126‑fold higher leaving group ability, making the disubstituted ester significantly more reactive toward nucleophiles under identical conditions.

Activated ester reactivity Leaving group pKa Acyl transfer kinetics

LogP and Membrane Permeability

4-Cyano-2-nitrophenyl benzoate has a calculated LogP of 3.21 , significantly higher than 4-nitrophenyl benzoate (LogP ≈ 2.46 [1]) and 4-cyanophenyl benzoate (LogP ≈ 2.48 [2]). The enhanced lipophilicity, driven by the ortho‑nitro group and ester linkage, improves passive membrane permeability, which is a key parameter for intracellular prodrug release strategies.

Lipophilicity Prodrug design Membrane permeability

Polar Surface Area and Selectivity

The topological polar surface area (TPSA) of 4-cyano-2-nitrophenyl benzoate is 95.91 Ų , exceeding that of 4-nitrophenyl benzoate (72.12 Ų) and 4-cyanophenyl benzoate (50.09 Ų). The higher TPSA arises from the two additional oxygen atoms of the ortho‑nitro group, which increases the compound's hydrogen‑bond acceptor capacity and alters its binding profile to biological targets [1].

Polar surface area Drug-likeness Off-target binding

4-Cyano-2-nitrophenyl benzoate: Key Applications


Hypoxia-Activated Prodrug Linker

The 4-cyano-2-nitrophenyl leaving group is particularly suited for nitroreductase (NTR)-sensitive prodrugs, where the ortho‑nitro group serves as the enzyme substrate and the para‑cyano group accelerates the subsequent 1,6‑elimination release of the active payload. The 20–126× rate advantage over mono‑nitro systems (see Section 3.1) enables faster intracellular drug release under hypoxic conditions, a critical parameter for minimizing systemic toxicity of cytotoxic warheads [1].

Chemoselective Protein Acylation

In bioconjugation chemistry, the dual‑activated ester achieves quantitative acylation of lysine ε‑amines at stoichiometric ratios as low as 1.2:1, whereas 4-nitrophenyl benzoate typically requires 3–5 equivalents to reach >95% conversion. This is a direct consequence of the leaving group pKa differentiation quantified in Section 3.1, making 4-cyano-2-nitrophenyl benzoate the reagent of choice for precious biologics where excess acylating agent cannot be tolerated [2].

Tandem SNAr-Aminolysis for Heterocyclic Libraries

The enhanced electrophilicity of both the ester carbonyl and the nitro‑activated aromatic ring permits sequential SNAr‑aminolysis cascades in one pot. The LogP of 3.21 ensures adequate solubility in organic solvents (THF, DMF) while the TPSA of 95.91 Ų prevents aggregation on polar chromatographic media, streamlining purification workflows. These combined property advantages (see Section 3.2–3.3) differentiate the compound from mono‑activated esters that often fail at the SNAr step [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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